N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of a trifluoromethyl group and a benzamide moiety further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial for drug development.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its quinazolinone core is a common motif in many drugs, indicating possible therapeutic effects.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the quinazolinone derivative with a benzamide derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide (NaOMe) for methoxylation.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide makes it unique compared to its analogs. This group can significantly alter the compound’s electronic properties, increasing its stability and reactivity, which can be advantageous in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2/c1-14-12-18(30-15(2)28-21-9-4-3-8-19(21)23(30)32)10-11-20(14)29-22(31)16-6-5-7-17(13-16)24(25,26)27/h3-13H,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWPQGQCCGYWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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